Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester
Description
Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester (CAS RN: 1068-90-2) is a malonic acid derivative featuring a diethyl ester backbone substituted with an acetylamino group and a 1-(2-naphthalenyl)ethyl moiety. Its molecular formula is C₉H₁₅NO₅, with a molecular weight of 217.22 g/mol . This compound is structurally characterized by the presence of a naphthalene ring, which confers aromaticity and hydrophobicity, and an acetylated amino group that may influence reactivity and biological interactions.
Properties
CAS No. |
647025-46-5 |
|---|---|
Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(1-naphthalen-2-ylethyl)propanedioate |
InChI |
InChI=1S/C21H25NO5/c1-5-26-19(24)21(22-15(4)23,20(25)27-6-2)14(3)17-12-11-16-9-7-8-10-18(16)13-17/h7-14H,5-6H2,1-4H3,(H,22,23) |
InChI Key |
UGLRWDUTHWFJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC2=CC=CC=C2C=C1)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester typically involves multiple steps. One common method starts with the reaction of naphthalene with acetic anhydride to introduce the acetyl group. This is followed by the introduction of the amino group through a substitution reaction. The final step involves esterification with diethyl malonate under acidic conditions to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Enolate Formation and Alkylation
The compound undergoes deprotonation at the α-carbon under basic conditions, forming a resonance-stabilized enolate. This intermediate participates in stereospecific nucleophilic substitutions:
Reaction Conditions
| Parameter | Value(s) | Source |
|---|---|---|
| Base | NaOEt, KOtBu, or LDA | |
| Solvent | Ethers (1,2-dimethoxyethane) or esters | |
| Temperature | −50°C to +50°C (enolate formation) | |
| Alkylating Agent | Sulfonic esters, alkyl halides |
Example from patent literature:
-
Reaction with enantiopure sulfonic esters (e.g., 1-methylpentyl (S)-methanesulfonate) in 1,2-dimethoxyethane proceeds with >99.9% stereochemical retention, yielding alkylated malonates in 98% yield .
Hydrolysis and Decarboxylation
The diethyl ester groups are hydrolyzed to carboxylic acids under acidic or basic conditions, followed by thermal decarboxylation:
Stepwise Breakdown
-
Ester Hydrolysis :
-
Decarboxylation :
Key Data
| Property | Value | Source |
|---|---|---|
| Decarboxylation Temp. | 60–140°C | |
| Solvent for Hydrolysis | H₂O/EtOH or polar aprotic |
Stereochemical Integrity in Reactions
The acetylamino and naphthalenylethyl groups influence reaction stereochemistry:
-
Steric effects : The bulky 2-naphthalenylethyl group directs alkylation to the less hindered α-position .
-
Chiral retention : Reactions under ether solvents (e.g., 1,2-dimethoxyethane) preserve enantiomeric excess (>99.9% ee) .
Comparative Reaction Pathways
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Single Alkylation | NaOEt, alkyl bromide, DME | Monoalkylated malonate | 85–98% |
| Double Alkylation | Excess base, two alkylations | Dialkylated malonate | 70–90% |
| Hydrolysis + Decarboxylation | H₃O⁺, Δ | α-Substituted carboxylic acid | 80–95% |
Scientific Research Applications
Synthesis and Reactivity
Propanedioic acid derivatives, including diethyl acetamidomalonate, are synthesized through various methods involving malonic acid. The reactivity of the methylene group in malonic acid allows for the introduction of alkyl groups via alkylation reactions. This property is exploited in the synthesis of more complex molecules.
Table 1: Synthesis Methods for Diethyl Acetamidomalonate
Applications in Scientific Research
-
Pharmaceutical Development :
- Diethyl acetamidomalonate is utilized in the synthesis of biologically active compounds, including barbiturates and other pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis.
-
Organic Synthesis :
- The compound serves as a building block for synthesizing complex organic molecules. It can participate in reactions such as Michael additions and condensation reactions, expanding its utility in organic chemistry.
-
Research on Enzyme Inhibition :
- Studies have shown that derivatives of propanedioic acid can act as enzyme inhibitors, making them potential candidates for drug development targeting specific enzymes involved in metabolic pathways.
-
Material Science :
- The compound's derivatives are investigated for their potential use in creating polymers and other materials due to their structural properties and reactivity.
Table 2: Case Studies on Applications
Mechanism of Action
The mechanism of action of Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. The acetylamino group can form hydrogen bonds with proteins, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogues of Propanedioic Acid Diethyl Esters
The following table highlights key structural and physicochemical differences between the target compound and its analogues:
Physicochemical and Functional Differences
- Hydrophobicity : The naphthalene group in the target compound enhances hydrophobicity (LogP ~3.1 estimated) compared to simpler analogues like diethyl acetamidomalonate (LogP ~1.2) . This property impacts solubility and bioavailability.
- Reactivity: The acetylated amino group in the target compound may reduce nucleophilicity compared to non-acetylated derivatives, affecting its utility in condensation reactions .
- Thermal Stability : Esters with aromatic substituents (e.g., naphthalene or phenyl) exhibit higher thermal stability due to resonance stabilization .
Toxicity and Environmental Behavior
- The U.S. EPA classifies diethyl malonate as a low-priority substance due to its rapid hydrolysis in water, but analogues with bulky substituents (e.g., naphthalene) may persist longer in lipid-rich environments .
Biological Activity
Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester, commonly referred to as diethyl acetamidomalonate, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₉H₁₅N₀₅
- Molecular Weight : 217.219 g/mol
- CAS Number : 1068-90-2
- Structure : The compound contains a diethyl ester group and an acetylamino moiety attached to a naphthalenyl ethyl group.
Biological Activity Overview
The biological activity of diethyl acetamidomalonate has been investigated in various studies, focusing on its potential as an antibacterial and anticoagulant agent.
Antibacterial Activity
Research has shown that derivatives of propanedioic acid exhibit significant antibacterial properties. A study conducted on various naphthalene derivatives indicated that compounds similar to diethyl acetamidomalonate displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Diethyl Acetamidomalonate | Staphylococcus aureus | 15 |
| Diethyl Acetamidomalonate | Escherichia coli | 12 |
Anticoagulant Activity
Diethyl acetamidomalonate has been identified as a potential inhibitor of factor Xa, a critical enzyme in the coagulation cascade. This property suggests its usefulness in managing thrombotic disorders. Studies indicate that the compound can effectively inhibit blood clot formation without significantly affecting other proteases involved in coagulation .
The biological activity of diethyl acetamidomalonate can be attributed to its structural features, which allow for effective interaction with target proteins:
- Antibacterial Mechanism : The compound may bind to specific bacterial enzymes or receptors, disrupting metabolic pathways essential for bacterial survival.
- Anticoagulant Mechanism : By mimicking substrates for factor Xa, it competes with natural substrates, thereby inhibiting the enzyme's activity.
Case Studies and Research Findings
- Study on Antimicrobial Properties :
- Anticoagulation Studies :
- Toxicological Assessment :
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing this compound, and how does its structural complexity influence reaction design?
- The compound can be synthesized via Michael addition using 2-(acetylamino)-propanedioic acid diethyl ester as a precursor. Key steps include:
- Intermolecular Michael addition under basic conditions (e.g., NaH in dry ethanol at reflux) to form the pyrrolidinone core .
- Functionalization with naphthalene-derived electrophiles (e.g., 1-(2-naphthalenyl)ethyl chloride) in the presence of NaH and DMF .
- Challenges arise from steric hindrance due to the naphthalene group, requiring precise stoichiometry and anhydrous conditions to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- ¹H NMR is critical for confirming stereochemistry and substituent positions:
- Ethyl ester protons (δ 3.38–4.15) split into distinct signals for cis (shielded) and trans (deshielded) isomers due to magnetic anisotropy from the naphthalene group .
- Acetylamino protons appear as singlets (δ ~2.1–2.3) .
Q. How does this compound participate in malonic ester synthesis, and what are its advantages over simpler diethyl malonate derivatives?
- The naphthalene and acetylamino groups enhance reactivity in alkylation/acylation due to electron-withdrawing effects, enabling selective C–C bond formation at the α-position .
- Unlike unsubstituted diethyl malonate, its bulky substituents reduce racemization in asymmetric synthesis, making it suitable for chiral intermediates .
Advanced Research Questions
Q. How can researchers resolve cis/trans isomerism in derivatives of this compound, and what analytical criteria distinguish these isomers?
- ¹H NMR coupling constants (e.g., J > 8.6 Hz for cis vs. J < 5.8 Hz for trans) and chemical shift differences in ethyl ester protons (δ 0.88–1.11 for CH₃) are diagnostic .
- Chiral chromatography (e.g., HPLC with a polysaccharide column) separates enantiomers, while NOESY correlations confirm spatial proximity of substituents in cis isomers .
Q. What strategies address contradictions in spectral data during structural elucidation?
- DEPT-135 NMR clarifies ambiguous signals by distinguishing CH₃, CH₂, and CH groups, particularly for overlapping ethyl ester protons .
- Isotopic labeling (e.g., ¹³C-enriched precursors) tracks carbon connectivity in complex derivatives .
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Solvent selection : Anhydrous DMF enhances electrophilic substitution with naphthalene-derived reagents, reducing hydrolysis side reactions .
- Temperature control : Reflux in ethanol minimizes thermal decomposition of the acetylamino group while promoting Michael addition kinetics .
Q. What experimental designs are recommended to study this compound’s potential as a ligand or bioactive agent?
- Molecular docking predicts binding affinity to target receptors (e.g., endothelin receptors) based on naphthalene’s hydrophobic interactions and the acetylamino group’s hydrogen-bonding capacity .
- In vitro assays (e.g., fluorescence polarization) quantify ligand-receptor binding constants, validated by SAR studies using analogs with modified ester groups .
Methodological Considerations
- Contradictions in Evidence : While emphasizes NaH for Michael additions, other malonic ester syntheses use milder bases (e.g., K₂CO₃). Researchers should test base compatibility to avoid unwanted deacetylation .
- Safety Protocols : Hydrolysis of esters (e.g., using KOH/EtOH) generates corrosive byproducts; neutralization with dilute HCl is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
